Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate
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Overview
Description
Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with various functional groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate typically involves multi-step organic reactions. A possible synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Substituents: The methoxybenzyl and methylbenzyl groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides.
Esterification: The carboxylic acid group on the quinoline core can be esterified using methanol and a strong acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or quinoline positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Biological Studies: Investigation of its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Chemical Research: Study of its chemical reactivity and synthesis of novel derivatives for structure-activity relationship (SAR) studies.
Industrial Applications: Potential use in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate would depend on its specific biological target. Possible mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Intercalating into DNA strands, thereby affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial activity.
Benzyl Substituted Quinoline: Compounds with similar benzyl substitutions that may exhibit comparable biological activities.
Uniqueness
Methyl 4-((3-methoxybenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
methyl 4-[(3-methoxyphenyl)methoxy]-2-[(2-methylphenyl)methylsulfanyl]quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4S/c1-18-9-4-5-11-20(18)17-33-26-24(27(29)31-3)25(22-13-6-7-14-23(22)28-26)32-16-19-10-8-12-21(15-19)30-2/h4-15H,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSPLQQRBPEVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=C2C(=O)OC)OCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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